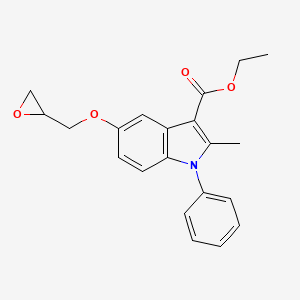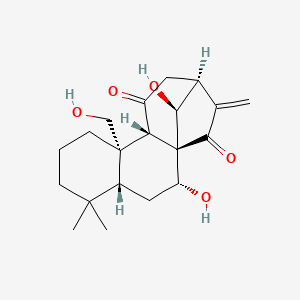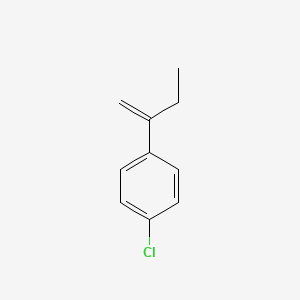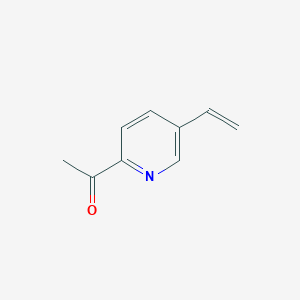
1-Isopropyl-3-(2-pyridyl)-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents. This particular compound features a pyridinyl group and an isopropyl group attached to the nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) typically involves the reaction of isopropylamine with 2-chloropyridine to form N-(1-methylethyl)-2-pyridinamine. This intermediate is then reacted with thiophosgene to yield the desired thiourea compound. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane or chloroform. The reaction is typically carried out at low temperatures to prevent decomposition of the thiophosgene.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the product. The purification of the compound is usually achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Electrophilic substitution reactions may require catalysts such as iron(III) chloride or aluminum chloride, and are usually performed under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the pyridinyl group.
科学研究应用
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
作用机制
The mechanism of action of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The pathways involved may include the modulation of signal transduction processes and the regulation of gene expression.
相似化合物的比较
Similar Compounds
- Thiourea, N,N’-bis(1-methylethyl)
- Thiourea, N-(1-methylethyl)-N-(5-methyl-2-pyridinyl)
- Thiourea, N-(1-methylethyl)-N’-3-pyridinyl
Uniqueness
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties, such as enhanced binding affinity to certain enzymes or receptors, compared to other thiourea derivatives.
属性
CAS 编号 |
60560-45-4 |
|---|---|
分子式 |
C9H13N3S |
分子量 |
195.29 g/mol |
IUPAC 名称 |
1-propan-2-yl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-7(2)11-9(13)12-8-5-3-4-6-10-8/h3-7H,1-2H3,(H2,10,11,12,13) |
InChI 键 |
VOUIBGCNFWNXSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=S)NC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)

![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)


![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)

![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)

![Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate](/img/structure/B13806969.png)
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)

![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
